5-Allylcyclopent-2-enone
Overview
Description
5-Allylcyclopent-2-enone is an organic compound characterized by a cyclopentenone ring with an allyl group attached to the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylcyclopent-2-enone can be achieved through several methods. One common approach involves the reaction of allyl halides with cyclopentadiene in the presence of a catalyst such as nickel(0) complex (Ni(COD)2). This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Allylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield cyclopentanol derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds, typically at low temperatures to prevent side reactions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
5-Allylcyclopent-2-enone has several applications in scientific research:
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving cyclopentenone derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, is ongoing.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents due to its reactive nature and ability to form various derivatives.
Mechanism of Action
The mechanism of action of 5-Allylcyclopent-2-enone involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This reactivity is primarily due to the electrophilic nature of the cyclopentenone ring and the allyl group, which can participate in various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-enone: Lacks the allyl group, making it less reactive in certain substitution reactions.
5-Methylcyclopent-2-enone: Contains a methyl group instead of an allyl group, leading to different reactivity and steric effects.
5-Phenylcyclopent-2-enone: The phenyl group provides additional stability and different electronic properties compared to the allyl group.
Uniqueness
5-Allylcyclopent-2-enone is unique due to the presence of the allyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating a wide range of chemical products and studying various chemical reactions.
Properties
IUPAC Name |
5-prop-2-enylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,6-7H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVNFCZWAMCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541036 | |
Record name | 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61020-32-4 | |
Record name | 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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